molecular formula C16H23ClN2O2 B5348283 1-[2-(3-chlorophenoxy)butanoyl]-4-methyl-1,4-diazepane

1-[2-(3-chlorophenoxy)butanoyl]-4-methyl-1,4-diazepane

Cat. No. B5348283
M. Wt: 310.82 g/mol
InChI Key: NJUCKTGVTQLAHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(3-chlorophenoxy)butanoyl]-4-methyl-1,4-diazepane, also known as Ro 15-1788, is a benzodiazepine antagonist that is commonly used in scientific research. Benzodiazepines are a class of drugs that are used to treat anxiety, insomnia, and seizures. However, they also have the potential for abuse and addiction. Ro 15-1788 has been shown to block the effects of benzodiazepines and may be useful in developing new treatments for addiction and other disorders.

Mechanism of Action

1-[2-(3-chlorophenoxy)butanoyl]-4-methyl-1,4-diazepane 15-1788 acts as a competitive antagonist at the benzodiazepine binding site on the GABA-A receptor. This means that it blocks the effects of benzodiazepines by binding to the same site and preventing them from binding. This can be useful in developing new treatments for addiction and other disorders.
Biochemical and Physiological Effects:
This compound 15-1788 has been shown to have a number of biochemical and physiological effects. It has been shown to block the sedative and anxiolytic effects of benzodiazepines, as well as their effects on memory and learning. It has also been shown to increase the activity of the GABA-A receptor in the absence of benzodiazepines.

Advantages and Limitations for Lab Experiments

1-[2-(3-chlorophenoxy)butanoyl]-4-methyl-1,4-diazepane 15-1788 has a number of advantages for use in lab experiments. It is a specific and potent antagonist of the benzodiazepine binding site on the GABA-A receptor, which makes it useful for studying the effects of benzodiazepines on the brain. However, it also has some limitations. It has a relatively short half-life and may require multiple doses to maintain its effects. It also has some off-target effects, which may complicate its use in certain experiments.

Future Directions

There are a number of future directions for research on 1-[2-(3-chlorophenoxy)butanoyl]-4-methyl-1,4-diazepane 15-1788. One area of research is the development of new treatments for addiction and other disorders that involve the GABA-A receptor. Another area of research is the role of benzodiazepines in memory formation and the development of new treatments for memory disorders. Finally, there is a need for further research on the biochemical and physiological effects of this compound 15-1788 and its potential therapeutic uses.

Synthesis Methods

1-[2-(3-chlorophenoxy)butanoyl]-4-methyl-1,4-diazepane 15-1788 can be synthesized using a variety of methods, including the reaction of 3-chlorophenol with 2-bromo-1-butanol to form 2-(3-chlorophenoxy)butanol. This intermediate can then be reacted with 4-methyl-1,4-diazepane in the presence of a base to form this compound 15-1788.

Scientific Research Applications

1-[2-(3-chlorophenoxy)butanoyl]-4-methyl-1,4-diazepane 15-1788 has been used in a variety of scientific research applications, including studies on the effects of benzodiazepines on the brain and the development of new treatments for addiction. It has also been used in studies on the role of benzodiazepines in memory formation and in the treatment of anxiety disorders.

properties

IUPAC Name

2-(3-chlorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2/c1-3-15(21-14-7-4-6-13(17)12-14)16(20)19-9-5-8-18(2)10-11-19/h4,6-7,12,15H,3,5,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUCKTGVTQLAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCCN(CC1)C)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816881
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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